molecular formula C17H17F2N3O B7625850 (2S)-N-(2,4-difluorophenyl)-2-pyridin-3-ylpiperidine-1-carboxamide

(2S)-N-(2,4-difluorophenyl)-2-pyridin-3-ylpiperidine-1-carboxamide

Cat. No.: B7625850
M. Wt: 317.33 g/mol
InChI Key: FPIAKZZBWRIKMY-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-(2,4-difluorophenyl)-2-pyridin-3-ylpiperidine-1-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a piperidine ring substituted with a pyridinyl group and a difluorophenyl group, making it a molecule of interest for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-(2,4-difluorophenyl)-2-pyridin-3-ylpiperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine ring.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridinyl group, converting it to a piperidine derivative.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.

Major Products:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyridinyl derivatives.

    Substitution: Various substituted difluorophenyl derivatives depending on the electrophile used.

Chemistry:

    Ligand Design: Used in the design of ligands for metal complexes in catalysis.

    Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Receptor Binding Studies: Used in studies to understand its interaction with various biological receptors.

Industry:

    Material Science:

    Agrochemicals: Explored for its use in the synthesis of novel agrochemical compounds.

Mechanism of Action

The mechanism of action of (2S)-N-(2,4-difluorophenyl)-2-pyridin-3-ylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity through hydrophobic interactions, while the pyridinyl group may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

    (2S)-N-(2,4-difluorophenyl)-2-pyridin-3-ylpiperidine-1-carboxamide analogs: Compounds with variations in the substituents on the piperidine or pyridinyl rings.

    Other Piperidine Derivatives: Compounds like piperidine-1-carboxamides with different aromatic substituents.

Uniqueness:

    Structural Features: The presence of both difluorophenyl and pyridinyl groups in the same molecule is relatively unique, providing a distinct set of chemical and biological properties.

    Pharmacological Potential: The combination of these groups may result in enhanced pharmacological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

(2S)-N-(2,4-difluorophenyl)-2-pyridin-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O/c18-13-6-7-15(14(19)10-13)21-17(23)22-9-2-1-5-16(22)12-4-3-8-20-11-12/h3-4,6-8,10-11,16H,1-2,5,9H2,(H,21,23)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIAKZZBWRIKMY-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C2=CN=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.